3-(3-Bromopropyl)furan
Overview
Description
3-(3-Bromopropyl)furan is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a bromopropyl group attached to the furan ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromopropyl)furan typically involves the bromination of 3-propylfuran. One common method is the reaction of 3-propylfuran with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a bromine atom on the propyl group, forming this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromopropyl)furan undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of furan.
Oxidation: Products include furanones or furancarboxylic acids.
Reduction: The major product is 3-propylfuran.
Scientific Research Applications
3-(3-Bromopropyl)furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)furan involves its reactivity towards nucleophiles and electrophiles. The bromine atom on the propyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The furan ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature. These reactions enable the compound to form various derivatives with different biological and chemical properties.
Comparison with Similar Compounds
3-(3-Chloropropyl)furan: Similar structure but with a chlorine atom instead of bromine.
3-(3-Iodopropyl)furan: Similar structure but with an iodine atom instead of bromine.
3-(3-Methylpropyl)furan: Similar structure but with a methyl group instead of bromine.
Uniqueness: 3-(3-Bromopropyl)furan is unique due to the presence of the bromine atom, which is a better leaving group compared to chlorine and iodine. This makes it more reactive in nucleophilic substitution reactions, allowing for the synthesis of a wider range of derivatives. Additionally, the bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and properties.
Properties
IUPAC Name |
3-(3-bromopropyl)furan | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIWOOJKAHQDHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98126-48-8 | |
Record name | 3-(3-Bromopropyl)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98126-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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